15,16-Dihydroxyoctadeca-9,12-dienoic acid

Pharmacokinetics Oxylipin profiling Renal clearance

Quantitative oxylipin biomarker assays fail when generic diol standards are substituted for 15,16-DiHODE due to its unique renal elimination kinetics and n-3 pathway exclusivity. Authentic 15,16-DiHODE (CAS 140129-22-2) resolves these pitfalls. Key differentiators: - Urine-to-plasma partitioning ~30%, ≥6-fold higher than 9,10-DiHOME, 12,13-DiHOME, and other DiHODE isomers (all <5%). - Exclusively ALA-derived (n-3); cannot be confounded by n-6 dietary background, ensuring unambiguous pathway tracing. - Significantly elevated in corpora lutea during early pregnancy (P<0.05); essential for reproductive biology and sEH inhibitor pharmacodynamic studies.

Molecular Formula C18H32O4
Molecular Weight 312.45
CAS No. 140129-22-2
Cat. No. B592837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Dihydroxyoctadeca-9,12-dienoic acid
CAS140129-22-2
Molecular FormulaC18H32O4
Molecular Weight312.45
Structural Identifiers
SMILESCCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22)
InChIKeyLKLLJYJTYPVCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





15,16-DiHODE Chemical Identity and Physicochemical Properties


15,16-Dihydroxyoctadeca-9,12-dienoic acid (CAS 140129-22-2; synonym 15,16-DiHODE) is a long-chain (C18) dihydroxy monocarboxylic acid belonging to the oxylipin subclass of octadecanoids [1]. It is enzymatically derived from α-linolenic acid (ALA; 18:3 n-3) via cytochrome P450 (CYP)-mediated epoxidation to 15(16)-EpODE followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis [2]. The compound carries two hydroxyl groups at the C-15 and C-16 positions and two Z-configured double bonds at C-9 and C-12, with a monoisotopic mass of 312.23005950 Da [1]. It has been detected in human blood, urine, and multiple tissues, where it functions as a bioactive lipid mediator implicated in inflammatory signaling, pregnancy establishment, and metabolic homeostasis [2][3].

Why Generic Substitution of 15,16-DiHODE Is Scientifically Unsound


Within the octadecanoid oxylipin family, regioisomeric diols (e.g., 9,10-DiHODE, 12,13-DiHODE) and structurally related dihydroxy compounds (e.g., 9,10-DiHOME, 12,13-DiHOME) share the same molecular formula and similar MS/MS fragmentation patterns, tempting procurement shortcuts. However, 15,16-DiHODE is uniquely positioned at the terminal end of the fatty acid chain, conferring distinct enzymatic recognition by sEH [1], differential tissue distribution [2], and urine-to-plasma partitioning ~6-fold higher than all other measured diols [1]. Its precursor is exclusively ALA (n-3), whereas 9,10-DiHOME and 12,13-DiHOME originate from linoleic acid (n-6), meaning immunological readouts, receptor interactions, and downstream metabolite profiles cannot be replicated by n-6-derived analogs [2]. Consequently, substitution invalidates biomarker quantification, disrupts pathway tracing, and confounds pharmacological studies relying on specific oxylipin signatures.

Quantitative Comparative Evidence for 15,16-DiHODE


Renal Excretion Selectivity vs. Other Oxylipin Diols

In a human study measuring circulating and urinary oxylipin diols, 15,16-DiHODE exhibited a unique renal excretion profile. Its urine concentration reached approximately 30% of plasma levels in the preprandial state, while every other diol measured—including 9,10-DiHOME, 12,13-DiHOME, 9,10-DiHODE, and 12,13-DiHODE—had urine-to-plasma ratios below 5% [1]. This ~6-fold or greater selectivity for renal elimination has not been reported for any structurally similar diol, indicating a distinct clearance mechanism that must be accounted for in pharmacokinetic modeling, biomarker normalization, and urinary diagnostic assay development [1].

Pharmacokinetics Oxylipin profiling Renal clearance

n-3 Precursor Exclusivity vs. n-6 Derived Diols

15,16-DiHODE originates exclusively from the n-3 PUFA α-linolenic acid (ALA; 18:3 n-3) via sequential CYP epoxidation and sEH hydrolysis, whereas its frequently co-detected diol counterparts 9,10-DiHOME and 12,13-DiHOME are derived from linoleic acid (LA; 18:2 n-6) [1]. This n-3 exclusivity is structurally determined by the position of the terminal double bond in ALA, which is absent in LA. Consequently, 15,16-DiHODE serves as a specific surrogate marker for ALA metabolism and n-3 pathway engagement, which cannot be substituted by n-6-derived diols such as 9,10-DiHOME or 12,13-DiHOME [1].

Lipid metabolism Oxylipin biosynthesis n-3/n-6 pathway tracing

Pregnancy-Associated Elevation in Corpora Lutea

In a controlled study comparing oxylipin profiles in corpora lutea (CL) of pregnant (n=6) vs. non-pregnant (n=6) Angus-cross cattle at day 16 post-AI, 15,16-DiHODE concentrations were significantly greater in CL from pregnant animals (P < 0.05) [1]. This elevation was shared with 9,10-DiHODE and 9,10-DiHOME, but was selective among the broader oxylipin panel; the majority of oxylipins measured were not different between groups [1]. The data directly link 15,16-DiHODE to early pregnancy signaling and luteal function, distinguishing it from oxylipins that remain unchanged during the maternal recognition of pregnancy window [1].

Reproductive biology Oxylipin signaling Pregnancy establishment

Pharmacodynamic Modulation by sEH Inhibition in Arthritis

Pharmacological inhibition of soluble epoxide hydrolase (sEH) in a rat collagen-induced arthritis (CIA) model significantly modulated the plasma eicosanoid profile, decreasing 15,16-DiHODE levels alongside other diols (12,13-DiHOME, 14,15-DiHETrE, 5,6-DiHETrE, 16,17-DiHDPE) while increasing anti-inflammatory epoxides (12(13)-EpODE, 12(13)-EpOME) [1]. This demonstrates that 15,16-DiHODE plasma concentration is directly dependent on sEH activity and can serve as a pharmacodynamic biomarker for sEH inhibitor efficacy in inflammatory disease models [1]. The effect is consistent with its known enzymatic origin from 15(16)-EpODE via sEH hydrolysis [1].

Inflammation Arthritis soluble epoxide hydrolase pharmacology

Discriminative Feature in Asymptomatic COVID-19 Metabolomics

A carboxylic submetabolome analysis of COVID-19 patients identified 21 discriminative carboxylic features that distinguished asymptomatic from symptomatic infections with 85.7% accuracy (random forest model; 3.6% false positive rate; 7.1% false negative rate) [1]. Among these features, 15,16-dihydroxyoctadeca-9,12-dienoic acid was significantly dysregulated, alongside 12-HETE, cholic acid, and glycoursodeoxycholic acid [1]. The compound thus contributes to a specific multi-analyte signature that differentiates infection severity states, providing analytical value beyond generic inflammatory markers [1].

Infectious disease metabolomics COVID-19 biomarker Asymptomatic infection

Allosteric Enzyme Activation Profile

MetaCyc curates experimental evidence that 15,16-dihydroxyoctadeca-9,12-dienoate acts as an allosteric activator of phosphoenolpyruvate carboxylase and pyruvate oxidase [1][2]. These enzymatic interactions—documented in bacterial systems—are not reported for all octadecanoid diols and indicate that the terminal vicinal diol moiety at C-15/C-16 can engage allosteric regulatory sites on central carbon metabolism enzymes [1]. This biochemical property differentiates 15,16-DiHODE from other diols that lack allosteric activity toward these specific target enzymes, providing a unique functional annotation relevant to host-microbiome metabolic cross-talk and bacterial physiology studies [1][2].

Metabolic regulation Allosteric activation Enzyme biochemistry

Optimal Procurement Scenarios for 15,16-DiHODE


Urinary Oxylipin Biomarker and Renal Clearance Studies

15,16-DiHODE is the only oxylipin diol demonstrating ~30% urine-to-plasma partitioning, a ≥6-fold selectivity over all other diols including 9,10-DiHOME, 12,13-DiHOME, 9,10-DiHODE, and 12,13-DiHODE (all <5%) [1]. Any urinary biomarker assay designed to capture sEH activity or renal oxylipin handling must include an authentic 15,16-DiHODE standard for accurate quantification; substituting with a generic diol standard will produce false-negative or quantitatively inaccurate results due to the vast difference in renal elimination kinetics.

n-3 Fatty Acid Metabolism Tracing and Dietary Studies

Because 15,16-DiHODE is derived exclusively from α-linolenic acid (ALA; n-3) and cannot be produced from linoleic acid (n-6) [1], it serves as an unambiguous terminal metabolite tracer for n-3 pathway flux. Studies evaluating dietary ALA supplementation, n-3/n-6 balance, or genetic polymorphisms affecting CYP/sEH metabolism require 15,16-DiHODE as a pathway-specific readout that cannot be confounded by n-6-derived diol background.

Reproductive Biology and Pregnancy Biomarker Research

15,16-DiHODE is one of only three oxylipins significantly elevated in corpora lutea during early pregnancy (P < 0.05) among a broad panel of measured analytes, with the majority showing no pregnancy-dependent change [1]. Studies on luteal function, maternal recognition of pregnancy, or developmental reproductive toxicity in bovine models (and potentially translatable to other ruminants and humans) require 15,16-DiHODE for pregnancy-status stratification and mechanistic investigation.

Preclinical Pharmacology of sEH Inhibitors

15,16-DiHODE plasma levels are directly modulated by sEH inhibition in inflammatory disease models, decreasing in parallel with other pro-inflammatory diols while anti-inflammatory epoxides increase [1]. As a pharmacodynamic biomarker, 15,16-DiHODE quantification is essential for confirming target engagement of sEH inhibitors in preclinical efficacy studies of arthritis, metabolic disease, and cardiovascular indications.

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